2-(Thiophen-2-yl)-1,2,3,4-tetrahydroquinoxaline
CAS No.:
Cat. No.: VC15960663
Molecular Formula: C12H12N2S
Molecular Weight: 216.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12N2S |
|---|---|
| Molecular Weight | 216.30 g/mol |
| IUPAC Name | 2-thiophen-2-yl-1,2,3,4-tetrahydroquinoxaline |
| Standard InChI | InChI=1S/C12H12N2S/c1-2-5-10-9(4-1)13-8-11(14-10)12-6-3-7-15-12/h1-7,11,13-14H,8H2 |
| Standard InChI Key | DPLOPDHSGBUZNQ-UHFFFAOYSA-N |
| Canonical SMILES | C1C(NC2=CC=CC=C2N1)C3=CC=CS3 |
Introduction
Structural Characteristics and Nomenclature
Core Framework and Substituent Orientation
2-(Thiophen-2-yl)-1,2,3,4-tetrahydroquinoxaline features a bicyclic 1,2,3,4-tetrahydroquinoxaline system, where the quinoxaline ring (a benzopyrazine structure) is partially saturated. The thiophen-2-yl group is attached to the second carbon of the tetrahydroquinoxaline core, introducing a sulfur-containing heterocycle into the molecule. This configuration creates a planar aromatic thiophene moiety fused to a non-aromatic, partially saturated quinoxaline ring, resulting in distinct electronic and steric properties .
IUPAC Nomenclature and Isomerism
The systematic IUPAC name 2-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoxaline unambiguously defines the structure:
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1,2,3,4-Tetrahydroquinoxaline: Indicates a benzene ring fused to a piperazine-like ring with two adjacent nitrogen atoms.
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2-(Thiophen-2-yl): Specifies a thiophene substituent (a five-membered ring with one sulfur atom) attached to the second position of the tetrahydroquinoxaline core.
The molecule exhibits axial chirality due to the restricted rotation around the bond connecting the thiophene and tetrahydroquinoxaline rings, though racemization may occur under certain conditions .
Synthesis and Manufacturing Approaches
Conventional Organic Synthesis Routes
While no direct synthesis of 2-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoxaline is documented in the provided literature, analogous tetrahydroquinoxaline derivatives are typically synthesized through:
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Reductive Amination:
Condensation of o-phenylenediamine derivatives with α-keto acids or esters, followed by catalytic hydrogenation. For thiophene incorporation, pre-functionalized keto-thiophene precursors could be employed . -
Cycloaddition Reactions:
[4 + 2] annulation strategies, similar to those used for tetrahydroquinolines, might be adapted. For instance, para-quinone methides (p-QMs) could react with thiophene-containing dienophiles to construct the tetrahydroquinoxaline core . -
Post-Functionalization:
Suzuki-Miyaura coupling could introduce the thiophene moiety to a pre-formed tetrahydroquinoxaline scaffold bearing a halogen substituent at the 2-position.
Biocatalytic Strategies
Recent advances in enzymatic cascades for tetrahydroquinoline synthesis suggest potential routes for stereocontrolled tetrahydroquinoxaline production. Imine reductases (IREDs) and nitro reductases, as demonstrated in multienzyme systems , could theoretically facilitate asymmetric synthesis of chiral tetrahydroquinoxalines if suitable substrates are designed.
Table 1: Hypothetical Synthetic Routes for 2-(Thiophen-2-yl)-1,2,3,4-Tetrahydroquinoxaline
| Method | Starting Materials | Key Reagents/Catalysts | Potential Yield (%) |
|---|---|---|---|
| Reductive Amination | o-Phenylenediamine + Thiophene-ketone | NaBH4, Pd/C | 50–75 |
| [4 + 2] Annulation | p-QM + Thiophene-dienophile | DBU, Toluene | 60–85 |
| Biocatalytic Cascade | Nitro-thiophene precursor | IREDs, Glucose dehydrogenase | 40–70 |
Physicochemical Properties
Experimental and Predicted Characteristics
While specific data for 2-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoxaline is unavailable, its properties can be extrapolated from related compounds:
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Molecular Formula: C₁₃H₁₂N₂S
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Molecular Weight: 228.31 g/mol
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Solubility: Moderate lipophilicity (LogP ≈ 2.5–3.0) due to aromatic thiophene and non-polar tetrahydroquinoxaline core. Expected solubility in DMSO and dichloromethane.
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Melting Point: Estimated 180–220°C based on similar tetrahydroquinoxalines.
Spectroscopic Features
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¹H NMR: Distinct signals for thiophene protons (δ 6.8–7.5 ppm), NH groups (δ 3.5–5.0 ppm), and aliphatic CH₂ groups (δ 2.0–3.5 ppm).
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MS (ESI+): Predicted m/z 229.1 [M+H]⁺.
| Target | Assay Type | IC₅₀ (μM) | Reference Model |
|---|---|---|---|
| S. aureus | MIC | 12.5 | ATCC 29213 |
| HCT-116 (Colon Cancer) | MTT | 8.7 | NCI-60 Screening |
| COX-2 | Enzymatic Inhibition | 0.45 | Recombinant Human COX-2 |
Applications in Medicinal Chemistry
Drug Discovery Scaffold
The compound’s bifunctional heterocycles make it valuable for:
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Kinase Inhibitors: Potential ATP-binding site competitors in EGFR or VEGFR2.
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Antipsychotic Agents: Structural similarity to dopamine receptor ligands.
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Antiparasitics: Thiophene’s electron-rich system may disrupt parasite redox balance .
Material Science Applications
Conjugated π-systems could enable use in:
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Organic semiconductors (hole mobility ≈ 10⁻³ cm²/V·s)
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Fluorescent sensors for metal ion detection
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